molecular formula C10H12O2S B14376373 2-(Ethylsulfanyl)-6-methylbenzoic acid CAS No. 90259-39-5

2-(Ethylsulfanyl)-6-methylbenzoic acid

Katalognummer: B14376373
CAS-Nummer: 90259-39-5
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: ZMYQBFZHIFHPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylthio)-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an ethylthio group (-SEt) and a methyl group (-CH3)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-6-methylbenzoic acid typically involves the introduction of the ethylthio group and the methyl group onto the benzoic acid framework. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is treated with ethylthiol and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of 2-(ethylthio)-6-methylbenzoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylthio)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH4, dry ether as solvent, reflux conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2), Lewis acid catalysts, and solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Ethylthio)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(ethylthio)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylthio group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylthio)-benzoic acid: Similar structure but with a methylthio group instead of an ethylthio group.

    6-Methylbenzoic acid: Lacks the ethylthio group.

    2-(Ethylthio)-benzoic acid: Lacks the methyl group.

Uniqueness

2-(Ethylthio)-6-methylbenzoic acid is unique due to the presence of both the ethylthio and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

90259-39-5

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

2-ethylsulfanyl-6-methylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI-Schlüssel

ZMYQBFZHIFHPIJ-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC=CC(=C1C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.